molecular formula C21H19ClN2O4 B257615 N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide

N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide

Katalognummer B257615
Molekulargewicht: 398.8 g/mol
InChI-Schlüssel: JGTUXDRIVZHXLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide, commonly known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to target a specific protein, called IκB kinase (IKK), which plays a crucial role in the regulation of inflammatory responses in the body.

Wirkmechanismus

CEP-33779 targets the IκB kinase (N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide), which is a key regulator of the NF-κB signaling pathway. When activated, N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus and activates the transcription of various genes involved in inflammation, cell survival, and proliferation. By inhibiting N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide, CEP-33779 prevents the activation of NF-κB and reduces the expression of its target genes.
Biochemical and Physiological Effects:
CEP-33779 has been found to have several biochemical and physiological effects, including inhibition of N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide activity, reduction of NF-κB activation, and suppression of pro-inflammatory cytokine production. These effects have been observed in various cell types, including cancer cells, immune cells, and endothelial cells. In addition, CEP-33779 has been found to have anti-angiogenic effects, which may contribute to its anti-cancer activity.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using CEP-33779 in lab experiments include its high specificity and potency for N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide inhibition, its ability to inhibit NF-κB activation, and its potential therapeutic applications in various diseases. However, the limitations of using CEP-33779 include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for careful optimization of experimental conditions to achieve optimal results.

Zukünftige Richtungen

There are several future directions for the research and development of CEP-33779, including:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of more potent and selective N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide inhibitors based on the structure of CEP-33779.
3. Investigation of the potential therapeutic applications of CEP-33779 in various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
4. Evaluation of the safety and toxicity of CEP-33779 in preclinical and clinical studies.
5. Development of novel drug delivery systems to improve the solubility and bioavailability of CEP-33779.
6. Investigation of the mechanism of action of CEP-33779 in different cell types and disease models.
7. Identification of biomarkers that can predict the response to CEP-33779 treatment in patients.
Conclusion:
In conclusion, CEP-33779 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound targets the IκB kinase (N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide) and inhibits the activation of NF-κB, leading to the suppression of inflammation, cell survival, and proliferation. Although there are some limitations to using CEP-33779 in lab experiments, its potential therapeutic applications and future directions for research make it a promising candidate for drug development.

Synthesemethoden

The synthesis of CEP-33779 involves several steps, starting with the reaction of 4-chloroaniline with ethyl 2-oxo-2-(2-ethoxyphenyl) acetate to form the intermediate compound, which is then reacted with furfurylamine to obtain the final product. The purity and yield of the compound can be improved by using various purification techniques, such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. In cancer, CEP-33779 has been found to suppress the growth and proliferation of cancer cells by inhibiting the activation of NF-κB, a transcription factor that promotes cell survival and proliferation. In inflammatory disorders and autoimmune diseases, CEP-33779 has been found to reduce inflammation and improve disease symptoms by inhibiting the production of pro-inflammatory cytokines.

Eigenschaften

Produktname

N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide

Molekularformel

C21H19ClN2O4

Molekulargewicht

398.8 g/mol

IUPAC-Name

N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C21H19ClN2O4/c1-2-27-17-7-4-3-6-16(17)23-20(24-21(26)18-8-5-13-28-18)19(25)14-9-11-15(22)12-10-14/h3-13,20,23H,2H2,1H3,(H,24,26)

InChI-Schlüssel

JGTUXDRIVZHXLK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3

Kanonische SMILES

CCOC1=CC=CC=C1NC(C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.